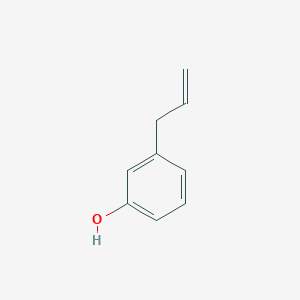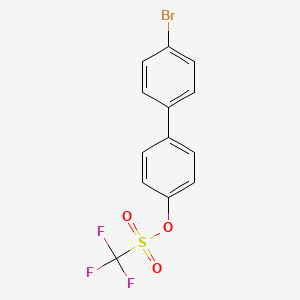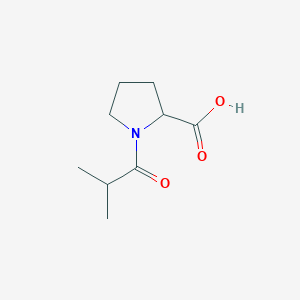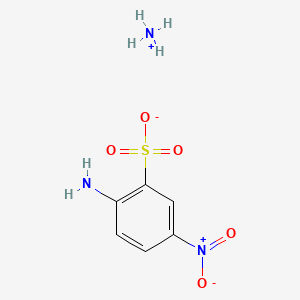
1-Amino-2-(4-(Benzyloxy)phenyl)propan-2-ol
Übersicht
Beschreibung
1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „1-Amino-2-(4-(Benzyloxy)phenyl)propan-2-ol“, wobei der Schwerpunkt auf einzigartigen Anwendungen in verschiedenen Bereichen liegt:
Antikrebsaktivität
Diese Verbindung wurde auf ihr Potenzial in der Krebsbehandlung untersucht. Sie zeigte potente antiproliferative Ergebnisse gegen A549-Krebszelllinien und induzierte Apoptose in Krebszellen .
Synthese und Charakterisierung
Es wurden neue Verfahren zur Synthese dieser Verbindung entwickelt, die eine verbesserte Ausbeute und einfachere Reinigung bieten. Diese Verfahren finden Anwendung bei der Herstellung neuer chemischer Einheiten .
Pharmazeutische Zwischenprodukte
Die Verbindung dient als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe, insbesondere solcher mit potenziellen Antikrebsaktivitäten .
Antioxidative und antimikrobielle Eigenschaften
Die Forschung zeigt, dass Derivate dieser Verbindung antioxidative und antimikrobielle Eigenschaften aufweisen können, die bei der Entwicklung neuer Medikamente von Vorteil sein könnten .
Chemische Synthese
Sie wird in chemischen Syntheseprozessen verwendet, wie z. B. der Herstellung von Hetaryl-Azophenol-Farbstoffen über heterocyclische Amine in Nitrosylschwefelsäure .
Kristallstrukturanalyse
Die Verbindung wurde in der Kristallographie verwendet, um Molekülstrukturen und formische Verschiebungsparameter zu untersuchen, was für das Verständnis chemischer Wechselwirkungen entscheidend ist .
Enantioselektive Synthese
Sie spielt eine Rolle in der enantioselektiven Synthese, die für die Herstellung von Verbindungen mit spezifischen chiralen Eigenschaften wichtig ist .
Reaktionen der organischen Chemie
Die Benzyloxygruppe in der Verbindung ist für Reaktionen an der benzylischen Position von Bedeutung, die in der organischen Synthese entscheidend sind .
In Silico Design, Synthesis and Anticancer Activity of 3′-(4 … - SSRN Synthesis and characterization of new benzyl‐protected 2‐iodo‐4 … 4-(Benzyloxy)phenol 98 103-16-2 - MilliporeSigma 1-Amino-2-(4-benzyloxy-phenyl)-propan-2-ol | 305448-20-8 - MilliporeSigma Synthesis, structural analysis, in vitro antioxidant, antimicrobial … Qin-Juan Xu* Crystal structure of N-(5-(2-(benzyl(1- (4-methoxyphenyl … Enantioselective Aminomethylation of 1-(Benzyloxy)propan-2 … - Springer Reactions at the benzylic position (video) | Khan Academy
Eigenschaften
IUPAC Name |
1-amino-2-(4-phenylmethoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-16(18,12-17)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,18H,11-12,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLFEEFBKRFPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=C(C=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567316 | |
| Record name | 1-Amino-2-[4-(benzyloxy)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305448-20-8 | |
| Record name | 1-Amino-2-[4-(benzyloxy)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B1283500.png)

![Thieno[2,3-c]pyridin-3-amine](/img/structure/B1283511.png)


![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)

